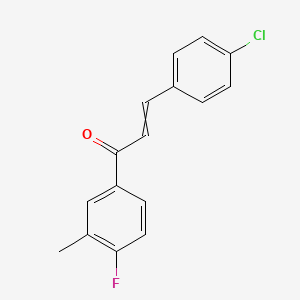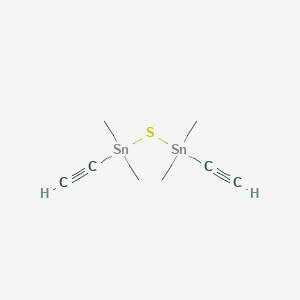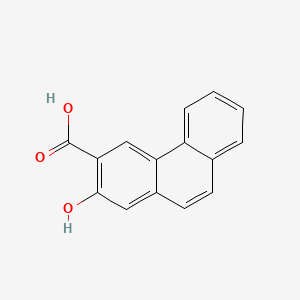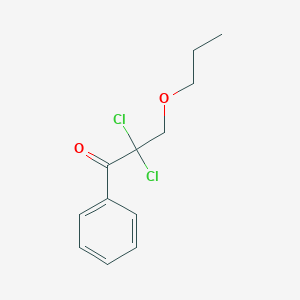
2,2-Dichloro-1-phenyl-3-propoxypropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dichloro-1-phenyl-3-propoxypropan-1-one is an organic compound that belongs to the class of chlorinated ketones It is characterized by the presence of two chlorine atoms, a phenyl group, and a propoxy group attached to a propanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-phenyl-3-propoxypropan-1-one typically involves the chlorination of 1-phenyl-3-propoxypropan-1-one. The reaction is carried out using chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, under controlled temperature and pressure conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of hydrogen atoms with chlorine atoms at the 2-position of the propanone backbone.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
2,2-Dichloro-1-phenyl-3-propoxypropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with hydroxyl or amino groups replacing the chlorine atoms.
科学研究应用
2,2-Dichloro-1-phenyl-3-propoxypropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.
作用机制
The mechanism of action of 2,2-Dichloro-1-phenyl-3-propoxypropan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, resulting in its biological effects.
相似化合物的比较
Similar Compounds
2,2-Dichloro-1-phenyl-1-propanone: Similar structure but lacks the propoxy group.
2,2-Dichloro-1-phenyl-3-butoxypropan-1-one: Similar structure with a butoxy group instead of a propoxy group.
2,2-Dichloro-1-phenyl-3-ethoxypropan-1-one: Similar structure with an ethoxy group instead of a propoxy group.
Uniqueness
2,2-Dichloro-1-phenyl-3-propoxypropan-1-one is unique due to the presence of the propoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
属性
CAS 编号 |
113882-58-9 |
|---|---|
分子式 |
C12H14Cl2O2 |
分子量 |
261.14 g/mol |
IUPAC 名称 |
2,2-dichloro-1-phenyl-3-propoxypropan-1-one |
InChI |
InChI=1S/C12H14Cl2O2/c1-2-8-16-9-12(13,14)11(15)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
InChI 键 |
ARQSVDMTCOENFS-UHFFFAOYSA-N |
规范 SMILES |
CCCOCC(C(=O)C1=CC=CC=C1)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


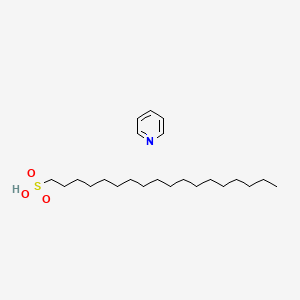

![6-[(2,5-Dihydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14305907.png)
![Benzene, [1-[[(1,1-dimethylethyl)thio]methyl]ethenyl]-](/img/structure/B14305915.png)
![Methyl 8-[3-(3-oxooct-1-EN-1-YL)oxiran-2-YL]octanoate](/img/structure/B14305917.png)
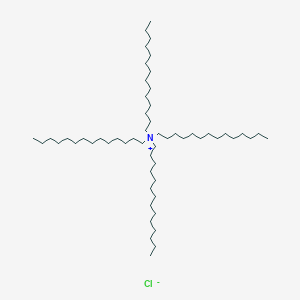


![1-[1-Bromo-2,2-bis(methylsulfanyl)ethenyl]-4-methylbenzene](/img/structure/B14305939.png)

